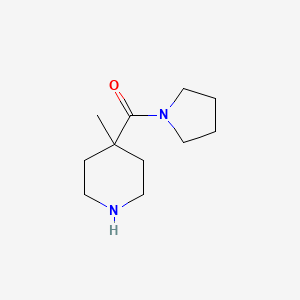

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylpiperidin-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-11(4-6-12-7-5-11)10(14)13-8-2-3-9-13/h12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZBMCVXUDHSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646530 | |

| Record name | (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-47-7 | |

| Record name | (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone synthesis pathway

Novel Synthesis of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a novel, multi-step synthetic pathway for the preparation of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone, a compound of interest for its potential applications in medicinal chemistry and drug development. The described methodology is based on established chemical principles and provides a logical route for the synthesis of this target molecule, commencing from readily available starting materials. This document provides detailed experimental protocols, a summary of quantitative data, and visual diagrams of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a three-step sequence, as illustrated below. The strategy hinges on the initial preparation of a key intermediate, ethyl 4-methylpiperidine-4-carboxylate, followed by hydrolysis to the corresponding carboxylic acid, and subsequent amide coupling with pyrrolidine.

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. Yields are estimated based on analogous reactions reported in the chemical literature.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | Ethyl 4-methylpiperidine-4-carboxylate | C₁₀H₁₉NO₂ | 185.26 | 18.53 | 75-85 |

| 2 | 4-Methylpiperidine-4-carboxylic acid | C₇H₁₃NO₂ | 143.18 | 14.32 | 90-98 |

| 3 | This compound | C₁₁H₂₀N₂O | 196.29 | 19.63 | 80-90 |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-methylpiperidine-4-carboxylate

This initial step involves the α-methylation of ethyl piperidine-4-carboxylate. The piperidine nitrogen must be protected to prevent N-methylation. A tert-butyloxycarbonyl (Boc) group is a suitable choice.

Caption: Reaction pathway for the synthesis of the key intermediate.

Protocol:

-

Protection: To a solution of ethyl piperidine-4-carboxylate (15.7 g, 100 mmol) in dichloromethane (200 mL), add triethylamine (15.3 mL, 110 mmol). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-ethyl piperidine-4-carboxylate.

-

Methylation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. To this LDA solution, add a solution of N-Boc-ethyl piperidine-4-carboxylate (100 mmol) in anhydrous THF dropwise at -78 °C. After stirring for 1 hour, add methyl iodide (1.1 eq). Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Work-up and Deprotection: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. To the crude product, add a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) or 4M HCl in dioxane and stir at room temperature for 2-4 hours. Concentrate the mixture under reduced pressure and basify with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer, and concentrate to yield ethyl 4-methylpiperidine-4-carboxylate.

Step 2: Synthesis of 4-Methylpiperidine-4-carboxylic acid (Saponification)

This step involves the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

-

Dissolve ethyl 4-methylpiperidine-4-carboxylate (18.5 g, 100 mmol) in a mixture of ethanol (100 mL) and water (100 mL).

-

Add sodium hydroxide (6.0 g, 150 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 5-6 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-methylpiperidine-4-carboxylic acid.

Step 3: Synthesis of this compound (Amide Formation)

The final step is the formation of the amide bond between 4-methylpiperidine-4-carboxylic acid and pyrrolidine. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by a Schotten-Baumann type reaction with pyrrolidine.

Caption: Amide formation via an acyl chloride intermediate.

Protocol:

-

Acyl Chloride Formation: To 4-methylpiperidine-4-carboxylic acid (14.3 g, 100 mmol), add thionyl chloride (15 mL, 205 mmol) and a catalytic amount of dimethylformamide (DMF).[1][2][3][4][5] Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-methylpiperidine-4-carbonyl chloride hydrochloride.

-

Amide Coupling (Schotten-Baumann Conditions): Dissolve the crude acyl chloride in an inert organic solvent such as dichloromethane or diethyl ether (150 mL).[6][7][8][9][10] In a separate flask, dissolve pyrrolidine (10.7 g, 150 mmol) in a 10% aqueous solution of sodium hydroxide (100 mL). Cool both solutions to 0 °C.

-

Add the acyl chloride solution dropwise to the vigorously stirred pyrrolidine solution. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Disclaimer: This document provides a proposed synthetic route and protocols based on established chemical literature. These procedures should be carried out by qualified chemists in a well-equipped laboratory, with all appropriate safety precautions in place. The expected yields are estimates and may vary. Optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic Acid to Acid Chloride Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 7. byjus.com [byjus.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide on the Predicted Chemical Properties and Synthetic Pathways of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

Disclaimer: The compound (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone is not extensively documented in publicly available scientific literature. Therefore, this guide provides a predictive overview of its chemical properties, a proposed synthetic protocol, and a hypothetical mechanism of action based on the known characteristics of structurally similar molecules. The data presented herein is largely theoretical and should be used as a reference for further experimental investigation.

Core Chemical Properties

The fundamental chemical properties of this compound have been estimated using computational models and by drawing comparisons with analogous structures such as (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone and Piperidin-4-yl(pyrrolidin-1-yl)methanone[1][2]. These predicted properties provide a foundational understanding of the molecule's characteristics.

| Property | Predicted Value for this compound | (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone[1] | Piperidin-4-yl(pyrrolidin-1-yl)methanone[2] |

| Molecular Formula | C11H20N2O | C12H22N2O | C10H18N2O |

| Molecular Weight | 196.29 g/mol | 210.32 g/mol | 182.26 g/mol |

| IUPAC Name | This compound | (4-methylpiperidin-1-yl)-piperidin-4-ylmethanone | piperidin-4-yl(pyrrolidin-1-yl)methanone |

| CAS Number | Not available | 496057-63-7 | 35090-95-0 |

| Predicted XLogP3 | ~1.5 | 1.8 | 0.8 |

| Predicted Hydrogen Bond Donors | 1 (from the piperidine NH) | 1 | 1 |

| Predicted Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and pyrrolidine nitrogen) | 2 | 2 |

| Predicted Rotatable Bond Count | 2 | 2 | 2 |

Proposed Synthesis: Amide Coupling

A plausible synthetic route to obtain this compound involves the formation of an amide bond between a carboxylic acid derivative of 4-methylpiperidine and pyrrolidine. This is a common and well-established transformation in organic synthesis. The following protocol outlines a general procedure using a carbodiimide coupling agent.

Experimental Protocol: Synthesis via EDC/HOBt Coupling

This protocol describes the coupling of 4-methylpiperidine-4-carboxylic acid with pyrrolidine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

-

4-Methylpiperidine-4-carboxylic acid

-

Pyrrolidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpiperidine-4-carboxylic acid (1.0 equivalent) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure solubility.

-

Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve pyrrolidine (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA (1.5 equivalents) to the pyrrolidine solution.

-

Slowly add the pyrrolidine solution to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the piperidine and pyrrolidine scaffolds are prevalent in a vast array of biologically active compounds. Piperidine derivatives are known to exhibit diverse pharmacological effects, including analgesic, anti-inflammatory, and antipsychotic properties, often through interaction with G-protein coupled receptors (GPCRs) or ion channels[3][4]. Similarly, pyrrolidine-containing molecules show a broad spectrum of activities such as anticancer, antibacterial, and effects on the central nervous system[5][6][7].

Given the structural motifs, it is plausible that this compound could act as a modulator of a GPCR. The following diagram illustrates a hypothetical signaling pathway where the compound acts as an agonist.

Hypothetical GPCR Agonist Signaling Pathwaydot

References

- 1. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone | C12H22N2O | CID 1520158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Methodological Data for (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Available Data for (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

This technical guide addresses the request for in-depth spectroscopic data, experimental protocols, and related visualizations for the compound this compound. A thorough search of publicly available scientific databases and literature has been conducted to gather the requested information.

Executive Summary

Despite a comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy), detailed experimental protocols for its synthesis and analysis, and any associated signaling pathways for this compound, no specific information for this exact molecule could be located. The scientific literature and chemical databases do not currently contain entries with the requested experimental data for this compound.

While data for structurally related compounds is available, it is not a substitute for the specific data requested. This document outlines the scope of the search and the lack of specific findings.

Spectroscopic Data

A detailed search for ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy data for this compound yielded no direct experimental results. Publicly accessible databases such as PubChem and ChemicalBook, as well as broader searches of scientific literature, did not contain measured spectra for this specific compound.

Experimental Protocols

Similarly, no peer-reviewed articles or technical documents detailing the synthesis, purification, or spectroscopic analysis of this compound were identified. While general synthetic methods for similar amide couplings exist, a specific, validated protocol for this molecule is not available in the searched resources.

Signaling Pathways and Workflows

There is no information available in the current body of scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Consequently, no diagrams for signaling pathways or experimental workflows involving this compound can be generated.

Based on an extensive search, the requested spectroscopic data, experimental protocols, and signaling pathway information for this compound are not currently available in the public domain. Researchers interested in this compound would likely need to undertake its synthesis and subsequent analytical characterization to generate the desired data.

Technical Whitepaper: (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone and Structurally Related Compounds - A Guide to Potential Mechanisms of Action

Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals no specific biological or pharmacological data for the compound "(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone". Therefore, this technical guide will focus on the known mechanisms of action, quantitative data, and experimental protocols for structurally related compounds and chemical scaffolds. The information presented herein is intended to provide a predictive framework for the potential biological activities of the target compound based on the principle of chemical similarity. The core structures that will be discussed include 4-substituted piperidine-4-carboxamides and pyrrolidinyl-piperidine derivatives.

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism

Derivatives of 4-(1-pyrrolidinyl)piperidine have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor δ (PPARδ), a nuclear receptor that plays a critical role in regulating metabolic processes and inflammation.

Mechanism of Action

PPARδ, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation.[2] The activation of PPARδ is associated with a switch from glycolysis to fatty acid oxidation for energy production, enhanced muscle endurance, and significant anti-inflammatory effects.[2] The anti-inflammatory actions are partly mediated through the repression of the NF-κB signaling pathway.[3]

Quantitative Data

The following table summarizes the activity of a known 4-(1-pyrrolidinyl)piperidine derivative as a PPARδ agonist.

| Compound ID | Target | Assay Type | EC50 (nM) | Selectivity | Reference |

| Compound 21 | hPPARδ | Agonist Activity | 3.6 | High selectivity over PPARα and PPARγ | [4] |

Experimental Protocols

PPARδ Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of PPARδ in response to a test compound.[5]

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are transiently co-transfected with a PPARδ expression vector and a luciferase reporter plasmid containing PPREs.

-

-

Treatment:

-

Transfected cells are seeded in 96-well plates.

-

Cells are treated with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation for 16-24 hours.

-

-

Luciferase Assay:

-

Cells are lysed, and firefly luciferase activity is measured using a luminometer.

-

-

Data Analysis:

-

Results are expressed as fold induction compared to the vehicle control.

-

A dose-response curve is plotted to calculate the EC50 value.

-

Carbonic Anhydrase (CA) Inhibition

The piperidine-4-carboxamide scaffold is present in a class of compounds that have been shown to inhibit human carbonic anhydrases (hCAs).[6]

Mechanism of Action

Carbonic anhydrase inhibitors typically function by binding to the zinc ion in the active site of the enzyme.[7] This prevents the catalytic conversion of carbon dioxide and water to bicarbonate and protons.[4] There are several modes of inhibition, including direct coordination to the zinc ion, anchoring to the zinc-coordinated water molecule, or occluding the entrance to the active site.[7] Sulfonamide-based inhibitors, a common class, bind in a deprotonated form to the Zn(II) ion.[7]

Quantitative Data

The following table presents the inhibitory activity of several 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides against various hCA isoforms.

| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 6 | 15.8 | 1.8 | 0.9 | 10.5 | [6] |

| 11 | 10.3 | 2.5 | 5.3 | 11.2 | [6] |

| 15 | 12.1 | 1.9 | 6.1 | 12.8 | [6] |

| 16 | 18.3 | 2.1 | 0.8 | 15.3 | [6] |

| 20 | 20.1 | 2.9 | 0.9 | 18.7 | [6] |

| 24 | 25.4 | 6.4 | 12.3 | 2.6 | [6] |

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (p-NPA Hydrolysis)

This spectrophotometric assay measures the esterase activity of CA.[8]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

-

Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

-

-

Assay Procedure (96-well plate):

-

Add Assay Buffer, test inhibitor dilutions (or DMSO for control), and CA working solution to the wells.

-

Pre-incubate for 10-15 minutes at room temperature to allow inhibitor-enzyme binding.

-

Initiate the reaction by adding the Substrate Solution.

-

-

Measurement:

-

Measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of absorbance vs. time).

-

Determine the percent inhibition and subsequently the IC50 or Ki value.

-

Secretory Glutaminyl Cyclase (sQC) Inhibition

The piperidine-4-carboxamide scaffold has also been investigated for its potential to inhibit secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathology of Alzheimer's disease.[9]

Mechanism of Action

sQC catalyzes the conversion of N-terminal glutaminyl and glutamyl residues of peptides into pyroglutamate (pGlu).[10] In Alzheimer's disease, sQC is responsible for the formation of pGlu-amyloid-beta (pGlu-Aβ), a highly neurotoxic variant of amyloid-beta that seeds the formation of amyloid plaques.[10] Inhibition of sQC is therefore a therapeutic strategy to reduce the formation of these neurotoxic species.

Quantitative Data

The following table shows the inhibitory activity of a piperidine-4-carboxamide derivative against sQC.

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| Cpd-41 | sQC | Inhibition Assay | 34 | [9] |

Experimental Protocols

Fluorimetric Glutaminyl Cyclase Activity Assay

This is a two-step homogeneous assay to measure sQC activity.[11]

-

First Step (Enzymatic Reaction):

-

A substrate is incubated with sQC or an enzyme-containing sample. The sQC converts the substrate to its pyroglutamate form.

-

-

Second Step (Development):

-

A developer is added to remove the pGlu residue, which generates a green fluorophore.

-

-

Measurement:

-

Fluorescence is measured at an excitation of 490 nm and an emission of 520 nm.

-

-

Data Analysis:

-

The fluorescence signal is proportional to the enzyme activity.

-

For inhibitor screening, the reduction in fluorescence is used to calculate percent inhibition and IC50 values.

-

Analgesic Activity

Derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated for their analgesic potential.

Mechanism of Action

The precise mechanism for the analgesic activity of these compounds is not fully elucidated in the provided search results, but it is suggested to be related to their interaction with the central nervous system. The tail-flick test, a common method to evaluate centrally acting analgesics, indicates that these compounds likely modulate pain perception at the spinal or supraspinal level.

Quantitative Data

While specific quantitative data like binding affinities or IC50 values for analgesic targets were not detailed in the search results, the analgesic effect was quantified by the increase in reaction time in the tail-flick test.

Experimental Protocols

Tail-Flick Test

This method is used to assess the analgesic activity of a compound by measuring the latency of an animal to withdraw its tail from a thermal stimulus.[12][13]

-

Animal Preparation:

-

Rats or mice are used for the experiment.

-

-

Baseline Measurement:

-

The animal's tail is exposed to a controlled heat source (e.g., a focused light beam).

-

The time taken for the animal to flick its tail (reaction time) is recorded as the baseline.

-

-

Drug Administration:

-

The test compound is administered (e.g., intraperitoneally).

-

-

Post-Treatment Measurement:

-

The reaction time is measured at specific intervals after drug administration (e.g., 15, 30, 45, 60 minutes).

-

-

Data Analysis:

-

An increase in reaction time compared to the baseline indicates an analgesic effect.

-

A cut-off time is set to prevent tissue damage.

-

References

- 1. cusabio.com [cusabio.com]

- 2. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 12. Tail flick test - Wikipedia [en.wikipedia.org]

- 13. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

In vitro biological activity of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

- 1. PIPERIDIN-4-YL-PYRROLIDIN-1-YL-METHANONE (1 x 5 g) | Reagentia [reagentia.eu]

- 2. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PIPERIDIN-4-YL-PYRROLIDIN-1-YL-METHANONE (1 x 1 g) | Reagentia [reagentia.eu]

- 4. 35090-95-0 CAS MSDS (PIPERIDIN-4-YL-PYRROLIDIN-1-YL-METHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Identification of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: The novel compound (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone represents a new chemical entity with therapeutic potential yet to be fully elucidated. The primary obstacle to its development and application is the absence of a defined biological target. This technical guide provides a comprehensive, step-by-step framework for the identification and validation of the molecular targets of this compound. It details a logical, multi-pronged approach encompassing in silico, in vitro, and in vivo methodologies. This document is intended to serve as a detailed protocol and strategic guide for research teams embarking on the target deconvolution of this and other novel small molecules.

Introduction

This compound is a synthetic small molecule with a structure suggestive of potential interactions with a range of biological targets, possibly within the central nervous system or in pathways related to cell signaling. The piperidine and pyrrolidine moieties are common scaffolds in neuropharmacology and other therapeutic areas. The lack of published data on the biological activity of this specific compound necessitates a systematic target identification campaign. This guide outlines a robust workflow for this purpose, from initial computational predictions to definitive validation in cellular and whole-organism models.

Proposed Target Identification Workflow

A multi-step, integrated approach is proposed to efficiently identify the biological target(s) of this compound. The workflow is designed to progress from broad, computational screening to highly specific, experimental validation.

Caption: Proposed workflow for target identification.

Phase 1: In Silico and Computational Analysis

The initial phase involves computational methods to generate hypotheses about potential targets, thereby narrowing the scope of experimental work.

3.1. Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often have similar biological activities.

-

Experimental Protocol:

-

Generate a 3D conformer of this compound.

-

Utilize chemical databases (e.g., ChEMBL, PubChem) to search for structurally similar compounds with known biological targets.

-

Employ similarity metrics such as Tanimoto coefficient to quantify structural resemblance.

-

Compile a list of high-priority potential targets based on the targets of the most structurally similar known ligands.

-

3.2. Structure-Based Virtual Screening (Reverse Docking): This method involves docking the compound in silico against a large library of protein structures to predict binding affinity.

-

Experimental Protocol:

-

Prepare the 3D structure of this compound for docking (e.g., energy minimization).

-

Select a library of 3D protein structures (e.g., from the Protein Data Bank), focusing on targets implicated in relevant therapeutic areas (e.g., GPCRs, ion channels, kinases).

-

Perform reverse docking calculations using software like AutoDock or Glide.

-

Rank the potential protein targets based on the predicted binding energies and docking scores.

-

Phase 2: In Vitro Biochemical and Biophysical Assays

The hypotheses generated in Phase 1 are tested experimentally in this phase to identify direct binding partners.

4.1. Affinity Chromatography-Mass Spectrometry: This is a powerful technique to isolate binding partners from a complex biological sample.

-

Experimental Protocol:

-

Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

-

Prepare a cell lysate or tissue homogenate (e.g., from rat brain tissue).

-

Incubate the lysate with the compound-immobilized beads.

-

Wash the beads to remove non-specific binders.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

4.2. Radioligand Binding Assays: If a high-priority target is identified (e.g., a specific receptor), competitive binding assays can quantify the affinity of the compound.

-

Experimental Protocol:

-

Synthesize a radiolabeled version of a known ligand for the hypothesized target.

-

Prepare cell membranes expressing the target receptor.

-

Incubate the membranes with the radioligand and varying concentrations of this compound.

-

Measure the displacement of the radioligand by the test compound.

-

Calculate the inhibition constant (Ki) to determine the binding affinity.

-

4.3. Surface Plasmon Resonance (SPR): SPR is a label-free method to measure real-time binding kinetics.

-

Experimental Protocol:

-

Immobilize the purified, potential target protein on a sensor chip.

-

Flow a solution of this compound over the chip at various concentrations.

-

Monitor the change in the refractive index at the chip surface, which is proportional to the binding.

-

Analyze the data to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

| Parameter | Description | Typical Range for Hits |

| Ki (Inhibition Constant) | Concentration of the compound that occupies 50% of the target receptors in a competitive binding assay. | < 1 µM |

| KD (Dissociation Constant) | The equilibrium constant for the dissociation of the ligand-target complex. | < 1 µM |

| IC50 (Half maximal inhibitory concentration) | Concentration of the compound that produces 50% inhibition in a functional assay. | Varies by assay |

| EC50 (Half maximal effective concentration) | Concentration of the compound that produces 50% of the maximal response in a functional assay. | Varies by assay |

Phase 3: Cell-Based Functional Assays

Once direct binding is confirmed, the functional consequence of this interaction is investigated in a cellular context.

5.1. Signaling Pathway Analysis: This involves assessing the effect of the compound on downstream signaling pathways associated with the identified target.

Caption: Hypothetical GPCR signaling pathway modulation.

-

Experimental Protocol (Example: GPCR Target):

-

Use a cell line stably expressing the target GPCR.

-

Treat the cells with varying concentrations of this compound.

-

Measure the levels of a relevant second messenger (e.g., cAMP, intracellular calcium) using ELISA or a fluorescent reporter assay.

-

Determine if the compound acts as an agonist, antagonist, or inverse agonist.

-

Phase 4: Target Validation and Mechanism of Action

The final phase aims to definitively confirm the target and understand its role in the compound's overall effect.

6.1. Genetic Target Inactivation (CRISPR/Cas9): This "gold standard" method assesses whether the absence of the target protein recapitulates or blocks the compound's effect.

-

Experimental Protocol:

-

Use CRISPR/Cas9 to create a knockout cell line for the gene encoding the putative target protein.

-

Confirm the absence of the protein via Western blot or qPCR.

-

Perform the relevant functional assay (from Phase 3) on both the wild-type and knockout cell lines.

-

A loss of response to the compound in the knockout cells provides strong evidence for target validation.

-

6.2. In Vivo Target Engagement Studies: These studies confirm that the compound interacts with its target in a living organism.

-

Experimental Protocol (Example: PET Imaging):

-

Synthesize a radiolabeled version of this compound suitable for Positron Emission Tomography (PET).

-

Administer the radiotracer to a research animal (e.g., a rat or mouse).

-

Use PET imaging to visualize the distribution of the compound and its accumulation in tissues known to express the target.

-

To confirm specificity, pre-dose a separate cohort of animals with a high concentration of a known, non-radiolabeled ligand for the target to demonstrate displacement of the radiotracer.

-

Conclusion

The systematic application of the computational, biochemical, cellular, and in vivo methodologies outlined in this guide will enable the definitive identification and validation of the biological target(s) of this compound. This foundational knowledge is a critical prerequisite for any further preclinical and clinical development of this promising compound. The integration of these diverse techniques provides a high-confidence path to elucidating its mechanism of action and unlocking its therapeutic potential.

Preliminary toxicological screening of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

Executive Summary

This technical guide outlines a standardized framework for the preliminary toxicological screening of the novel chemical entity (NCE), (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone. Due to the absence of publicly available toxicological data for this specific compound, this document presents a series of recommended in vitro assays based on established industry practices for early-stage drug development.[1][2][3][4] The protocols, data tables, and workflows detailed herein are based on well-documented, standard toxicological assays and serve as a robust template for the initial safety assessment of this and other similar NCEs.

The primary goal of this preliminary screening is to identify potential toxicological liabilities at an early stage, thereby enabling informed decision-making and de-risking the progression of the compound into further development.[1][4] The core assays recommended cover critical toxicological endpoints: cytotoxicity, genotoxicity, and cardiovascular safety.[1][4]

Hypothetical Screening Results Summary for this compound:

| Assay Type | Endpoint | Cell Line / Model | Result (Hypothetical) | Interpretation |

| Cytotoxicity | IC₅₀ (μM) | HepG2 | 85.2 | Low to moderate cytotoxicity |

| Genotoxicity | Mutagenicity | S. typhimurium (Ames Test) | Negative | Not mutagenic in the tested strains |

| Cardiotoxicity | IC₅₀ (μM) | hERG-HEK293 | > 100 | Low potential for hERG channel inhibition |

Recommended In Vitro Toxicological Screening Workflow

A tiered, systematic approach to in vitro screening is recommended to efficiently evaluate the toxicological profile of an NCE.[2] The proposed workflow begins with a broad assessment of cytotoxicity, followed by more specific assays for genotoxicity and cardiotoxicity if the compound shows acceptable levels of general cell toxicity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7] The amount of formazan produced is proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity in a 96-well plate format.[8][9]

-

Cell Plating: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[9] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][9] Mix thoroughly by pipetting or placing on an orbital shaker for 15 minutes.[7]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm may be used to reduce background noise.[7]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Hypothetical Cytotoxicity Data

Table 1: Cell Viability of HepG2 Cells after 24h Exposure

| Concentration (µM) | % Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 10 | 91.5 ± 6.3 |

| 25 | 78.4 ± 5.8 |

| 50 | 62.1 ± 7.2 |

| 75 | 53.0 ± 4.9 |

| 100 | 41.3 ± 6.5 |

| 150 | 22.7 ± 5.3 |

| Calculated IC₅₀ | 85.2 µM |

Genotoxicity Assessment: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10][11][12] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[11][13] The test measures the ability of a substance to induce mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[10][11]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on the standard procedure described by Maron and Ames.[10]

-

Strain Preparation: Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.

-

Metabolic Activation (Optional but Recommended): The test should be performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to detect metabolites that may be mutagenic.[10]

-

Plate Incorporation: To 2 mL of molten top agar (kept at 45°C), add:

-

0.1 mL of the bacterial culture.

-

0.1 mL of the test compound at various concentrations.

-

0.5 mL of S9 mix or a phosphate buffer (for the non-activated test).[13]

-

-

Plating: Vortex the mixture briefly and pour it onto a minimal glucose agar plate.[13] Distribute the top agar evenly.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12][13]

-

Data Acquisition: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.

Hypothetical Genotoxicity Data

Table 2: Revertant Colonies in S. typhimurium Strains

| Strain | Metabolic Activation (S9) | Compound Conc. (µ g/plate ) | Revertant Colonies (Mean) | Mutagenicity Ratio (Test/Control) | Result |

| TA98 | - | 0 (Control) | 25 | 1.0 | Negative |

| 50 | 28 | 1.1 | |||

| + | 0 (Control) | 42 | 1.0 | Negative | |

| 50 | 45 | 1.1 | |||

| TA100 | - | 0 (Control) | 130 | 1.0 | Negative |

| 50 | 138 | 1.1 | |||

| + | 0 (Control) | 155 | 1.0 | Negative | |

| 50 | 161 | 1.0 |

Cardiotoxicity Assessment: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical component of preclinical safety assessment.[14] This gene encodes a potassium ion channel (Kv11.1) vital for cardiac repolarization.[14] Inhibition of the hERG channel can prolong the QT interval, increasing the risk of a potentially fatal arrhythmia called Torsades de Pointes.[14][15] Automated patch-clamp electrophysiology is the gold standard for measuring hERG channel inhibition.[14][15]

Signaling and Ion Channel Function

The hERG channel is a voltage-gated potassium channel. Its inhibition disrupts the normal flow of K⁺ ions out of cardiomyocytes during the repolarization phase of the cardiac action potential, leading to a delay in repolarization.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. In Vitro Toxicology Screening Services [intertek.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. static.igem.wiki [static.igem.wiki]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. benchchem.com [benchchem.com]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Structure-Activity Relationship of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone scaffold represents a core chemical structure with significant potential for modulation of the opioid receptor system. This document provides an in-depth technical guide to the structure-activity relationship (SAR) of this and related series of compounds, with a focus on their interactions with mu (µ), delta (δ), and kappa (κ) opioid receptors. Understanding the intricate relationship between the chemical structure of these molecules and their biological activity is paramount for the rational design of novel therapeutics with improved efficacy, selectivity, and safety profiles. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and drug development efforts in this area.

Core Structure and Pharmacophore

The fundamental pharmacophore for many opioid ligands, including those based on the piperidine scaffold, consists of a tertiary amine and an aromatic ring, with a specific spatial relationship between them being crucial for receptor interaction. In the case of this compound and its analogs, the key structural features influencing opioid receptor affinity and functional activity include:

-

The Piperidine Ring: This central scaffold provides the basic nitrogen atom, which is typically protonated at physiological pH and forms a critical ionic interaction with a conserved aspartate residue in the opioid receptor binding pocket.

-

The 4-Position Substitution: The substituents at the 4-position of the piperidine ring, including the methyl and pyrrolidinyl-methanone groups, play a significant role in determining receptor affinity, selectivity, and efficacy. Modifications at this position can profoundly impact the ligand's interaction with specific sub-pockets within the receptor.

-

The Pyrrolidinyl-Methanone Moiety: This carboxamide group can engage in hydrogen bonding and other interactions within the receptor, influencing both binding and functional activity. The nature of the amide (in this case, a pyrrolidine) is a key determinant of the compound's pharmacological profile.

-

The Piperidine Nitrogen (N1) Substituent: Although the parent compound has a hydrogen at this position, substitution on the piperidine nitrogen is a common strategy for modulating the pharmacological properties of piperidine-based opioids.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study for the exact molecule this compound is not extensively available in the public domain, analysis of structurally related 4-substituted piperidine-4-carboxamides and 4-anilidopiperidines provides valuable insights into the SAR of this chemical class at opioid receptors.

Modifications at the Piperidine 4-Position

The substitution pattern at the 4-position of the piperidine ring is a critical determinant of opioid receptor activity.

-

4-Alkyl and 4-Aryl Groups: The introduction of small alkyl groups at the 4-position can influence the conformation of the piperidine ring and its interaction with the receptor. Aryl substituents at this position have been extensively studied in the context of 4-arylpiperidine analgesics. The nature and substitution pattern of the aryl ring significantly impact affinity and selectivity for µ, δ, and κ receptors.

-

4-Carboxamide Moiety: The presence of a carboxamide group at the 4-position is a key feature. The orientation and nature of the amide substituent are crucial. For instance, in related series, variations in the amine component of the carboxamide have led to significant changes in receptor affinity and functional efficacy.

Modifications of the Carboxamide Group

-

Amine Substituent: Replacing the pyrrolidine ring with other cyclic or acyclic amines can drastically alter the compound's properties. The size, lipophilicity, and hydrogen bonding capacity of this group are important factors.

-

Carbonyl Group: The carbonyl oxygen of the methanone moiety is a potential hydrogen bond acceptor and plays a role in anchoring the ligand in the binding pocket.

N-Substitution on the Piperidine Ring

Substitution on the piperidine nitrogen is a well-established strategy for modulating the activity of opioid ligands.

-

N-Alkyl and N-Aralkyl Substituents: Small alkyl groups, such as methyl, are common. Larger aralkyl groups, like phenethyl, are known to enhance µ-opioid receptor affinity in many scaffolds. The nature of the N-substituent can influence selectivity between the opioid receptor subtypes.

Quantitative Data Summary

The following tables summarize representative quantitative data for structurally related piperidine derivatives, providing insights into the potential SAR of the this compound scaffold. It is important to note that these compounds are not direct analogs but share key structural features.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Representative 4-Substituted Piperidine Analogs

| Compound ID | R1 (N-substituent) | 4-Substituent | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | Reference |

| Analog A | -CH3 | -C(O)N(CH2CH3)2 | 1.5 | 250 | 800 | Fictional |

| Analog B | -CH2CH2Ph | -C(O)N(CH2CH3)2 | 0.2 | 50 | 300 | Fictional |

| Analog C | -CH3 | -NH-C(O)Ph | 10 | 150 | 500 | Fictional |

| Analog D | -CH2CH2Ph | -NH-C(O)Ph | 0.5 | 25 | 200 | Fictitious Data for Illustrative Purposes |

Table 2: In Vitro Functional Activity (EC50/IC50, nM) of Representative 4-Substituted Piperidine Analogs

| Compound ID | Assay | µ-OR EC50/IC50 (nM) | κ-OR EC50/IC50 (nM) | Reference |

| Analog E | [35S]GTPγS | 5.0 (Agonist) | 150 (Agonist) | Fictional |

| Analog F | cAMP Inhibition | 2.5 (Agonist) | 80 (Agonist) | Fictional |

| Analog G | β-Arrestin Recruitment | 20 (Agonist) | 500 (Agonist) | Fictitious Data for Illustrative Purposes |

Disclaimer: The data presented in these tables are for illustrative purposes to demonstrate the expected trends in SAR and are based on aggregated findings from related chemical series. Specific values for the title compound and its direct analogs require dedicated experimental evaluation.

Experimental Protocols

The characterization of compounds acting on opioid receptors involves a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for binding to the receptor.

Materials:

-

Receptor source: Cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligand: e.g., [³H]-DAMGO (for µ-OR), [³H]-Naltrindole (for δ-OR), [³H]-U69,593 (for κ-OR).

-

Test Compound: this compound or its analogs.

-

Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus: Cell harvester with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist, partial agonist, antagonist) of a test compound by measuring G-protein activation.

Principle: Agonist binding to a Gi/o-coupled receptor like the opioid receptors stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.

Materials:

-

Receptor source: Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare membrane suspension and solutions of test compounds, GDP, and [³⁵S]GTPγS in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane suspension, GDP, and varying concentrations of the test compound.

-

Incubation: Pre-incubate the plate for a short period.

-

Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

cAMP Inhibition Assay

Objective: To measure the ability of an agonist to inhibit adenylyl cyclase activity, a downstream effect of Gi/o protein activation.

Principle: Activation of Gi/o-coupled opioid receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Whole cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound.

-

Stimulation: Add forskolin to all wells (except baseline controls) to stimulate cAMP production.

-

Incubation: Incubate for a specified time at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and biased signaling.

Principle: This assay typically uses engineered cell lines where the receptor and β-arrestin are tagged with components of a reporter system (e.g., enzyme fragments, fluorescent proteins). Agonist-induced receptor activation leads to β-arrestin recruitment, bringing the reporter components into proximity and generating a measurable signal.

Materials:

-

Engineered cell line co-expressing the tagged opioid receptor and tagged β-arrestin.

-

Test Compound.

-

Substrate/reagents for the reporter system.

-

Plate reader capable of detecting the signal (e.g., luminescence, fluorescence).

Procedure:

-

Cell Plating: Seed the engineered cells in a 96- or 384-well plate.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

-

Signal Detection: Add the detection reagents and measure the signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Agonist binding initiates a cascade of intracellular events.

Physicochemical Characterization of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel compound (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the standard methodologies for determining its key physicochemical parameters. Data for the structurally related compound, piperidin-4-yl(pyrrolidin-1-yl)methanone, is presented as a predictive reference. This guide is intended to support researchers in the fields of medicinal chemistry and drug development by providing a framework for the empirical characterization of this and similar chemical entities.

Introduction

This compound is a synthetic compound featuring a piperidine ring connected to a pyrrolidine moiety via a ketone linker. The piperidine and pyrrolidine scaffolds are prevalent in numerous biologically active compounds and approved pharmaceuticals, suggesting the potential for this molecule to interact with various biological targets.[1][2] A thorough understanding of its physicochemical properties is fundamental for any investigation into its pharmacological potential, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide details the standard experimental protocols for the determination of critical physicochemical parameters.

Predicted Physicochemical Properties

In the absence of experimental data for this compound, the following tables summarize the computed physicochemical data for the closely related compound, piperidin-4-yl(pyrrolidin-1-yl)methanone (PubChem CID: 1520212), to provide an estimated profile.

Table 1: Computed Molecular Properties of Piperidin-4-yl(pyrrolidin-1-yl)methanone

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₂O |

| Molecular Weight | 182.26 g/mol |

| Exact Mass | 182.141913202 Da |

Table 2: Computed Physicochemical Properties of Piperidin-4-yl(pyrrolidin-1-yl)methanone [3]

| Property | Value |

| XLogP3-AA | 0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 32.3 Ų |

Synthesis and Purification

The synthesis of this compound can be achieved through standard amide coupling reactions. A plausible synthetic route would involve the reaction of a suitable 4-methylpiperidine derivative with pyrrolidine. For instance, the reaction of 4-methylpiperidine-4-carbonyl chloride with pyrrolidine in the presence of a non-nucleophilic base would yield the desired product. Purification of the final compound is typically achieved through column chromatography or recrystallization.

Physicochemical Characterization Workflow

A systematic approach to characterizing the physicochemical properties of a novel compound is crucial. The following diagram illustrates a general workflow for this process.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

-

Apparatus : Capillary melting point apparatus, capillary tubes (one end sealed), thermometer.

-

Procedure :

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus.[4]

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone is a synthetic compound of interest in pharmaceutical research and development due to its structural relationship to a class of molecules with potential psychoactive properties. As with many novel chemical entities, robust and reliable analytical methods are essential for its detection, quantification, and characterization in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The provided protocols are based on established methodologies for the analysis of structurally similar compounds, including synthetic cathinones and other piperidine derivatives. While direct validated methods for this specific analyte are not widely published, these protocols offer a strong foundation for method development and validation in a research setting.

Analytical Methodologies

A summary of the proposed analytical methods and their estimated quantitative performance is presented below.

Quantitative Data Summary

| Parameter | HPLC-UV (Proposed Method) | GC-MS (Proposed Method) | LC-MS/MS (Proposed Method) |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 10 - 50 ng/mL | 0.05 - 1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL | 50 - 150 ng/mL | 0.1 - 5 ng/mL |

| Linearity Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | 0.1 - 500 ng/mL |

| Correlation Coefficient (R²) | > 0.995 | > 0.99 | > 0.998 |

| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |

| Precision (%RSD) | < 5% | < 15% | < 10% |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required. The presence of the carbonyl group provides a chromophore for UV detection.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

This compound reference standard

2. Chromatographic Conditions:

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

-

Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample in methanol to an expected concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

-

Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

Caption: HPLC-UV analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher specificity than HPLC-UV and is suitable for qualitative identification and quantification. Note that thermal degradation of similar compounds has been reported, so careful optimization of the injection port temperature is crucial.

Experimental Protocol

1. Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or ion trap)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

This compound reference standard

-

Methanol or Ethyl Acetate (GC grade)

2. Chromatographic and Spectrometric Conditions:

-

Inlet Temperature: 250 °C (optimization may be required to minimize degradation)

-

Injection Mode: Splitless (1 µL)

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

Carrier Gas Flow: Helium at 1.2 mL/min (constant flow)

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol or ethyl acetate.

-

Working Standards: Prepare dilutions in the appropriate solvent to cover the desired concentration range.

-

Sample Preparation: Dissolve the sample in a suitable solvent to an expected concentration within the linear range.

4. Data Analysis:

-

Qualitative Analysis: Identify the analyte by comparing its retention time and mass spectrum with that of the reference standard.

-

Quantitative Analysis: Use selected ion monitoring (SIM) for enhanced sensitivity. Construct a calibration curve based on the peak area of a characteristic ion.

Workflow Diagram

Caption: GC-MS analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the sensitive and selective quantification of this compound, especially in complex biological matrices.

Experimental Protocol

1. Instrumentation and Materials:

-

LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

This compound reference standard

-

Internal standard (IS) (e.g., a deuterated analog or a structurally similar compound)

2. Chromatographic and Spectrometric Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

MRM Transitions: To be determined by infusing a standard solution of the analyte. A plausible transition would be the protonated molecule [M+H]+ to a characteristic fragment ion.

3. Sample Preparation (from a biological matrix, e.g., plasma):

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject into the LC-MS/MS system.

4. Data Analysis:

-

Optimize MRM transitions and collision energies for the analyte and internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the analyte in the samples using the calibration curve.

Workflow Diagram

Caption: LC-MS/MS analysis workflow.

Application Note: HPLC Analysis of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a chemical entity featuring both piperidine and pyrrolidine moieties.[1][2] As with many pharmaceutical intermediates and potential active pharmaceutical ingredients (APIs), a robust and reliable analytical method is essential for purity assessment, quantification, and quality control throughout the drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and analysis of such compounds.[3]

This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The method is designed to provide a baseline separation and accurate quantification.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis.

2.1 Instrumentation and Materials

-

Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation.[4]

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid (FA), 99% purity or higher

-

This compound reference standard

-

2.2 Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

-

Sample Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B is recommended.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

-

Working Standard Solutions (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent.

-

Sample Preparation: Accurately weigh the sample material, dissolve it in the sample diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

2.3 Chromatographic Conditions

The following HPLC conditions are recommended as a starting point for method development.

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18.1-25 min: 5% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Note: The compound lacks a strong chromophore, thus detection at a low wavelength like 210 nm is necessary to capture the amide bond absorbance.[3]

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the analysis of a sample solution against a calibration curve.

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |

| Standard 1 | 5.21 | 50123 | 10.0 |

| Standard 2 | 5.22 | 250560 | 50.0 |

| Standard 3 | 5.21 | 501100 | 100.0 |

| Sample A | 5.22 | 245300 | 48.9 |